Angiotensinogen (1-14), a human peptide, is a crucial precursor in the renin-angiotensin system, which plays a significant role in regulating blood pressure and fluid balance in the body. This protein is primarily synthesized in the liver and released into the bloodstream. Angiotensinogen itself is a 485 amino acid protein, and its initial cleavage by the enzyme renin produces angiotensin I, which is subsequently converted into angiotensin II, the active form that exerts various physiological effects, including vasoconstriction and increased blood pressure regulation .
The synthesis of angiotensinogen involves transcription of its gene followed by translation into a polypeptide chain. The process begins in hepatocytes where angiotensinogen mRNA is translated into the precursor protein. Post-translational modifications occur before it is secreted into circulation.
The synthesis can be modulated by various factors:
The molecular structure of angiotensinogen has been elucidated through X-ray crystallography, revealing a complex conformation with a buried cleavage site that becomes accessible upon interaction with renin. The protein consists of a 33-amino-acid signal peptide followed by 452 amino acids that form the mature protein .
Key structural features include:
Angiotensinogen undergoes several critical reactions:
The reaction kinetics can be influenced by factors such as substrate concentration and enzyme availability. The redox state of angiotensinogen also affects its interaction with renin, impacting the release of active peptides .
The mechanism of action for angiotensinogen involves its conversion into bioactive peptides that interact with specific receptors throughout the body:
The half-life of angiotensin II in circulation is approximately 30 seconds, indicating rapid action and regulation within the cardiovascular system .
Angiotensinogen has significant implications in medical research and therapeutic applications:
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: